(2-azidoethyl)(methyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-azidoethyl)(methyl)amine hydrochloride” is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group . In the case of “(2-azidoethyl)(methyl)amine hydrochloride”, the substituents are a 2-azidoethyl group and a methyl group .

Synthesis Analysis

The synthesis of amines like “(2-azidoethyl)(methyl)amine hydrochloride” can be complex. One common method for synthesizing amines involves the reaction of ammonia, a primary or secondary amine, with an acid chloride . Another approach involves the rearrangement of azides, which has been demonstrated to be a potent synthetic route to a sought-after amine functionality . This method involves treatment with the diazotizing reagent fluorosulfuryl azide (FSO2N3) .Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines are good nucleophiles and can react with many electrophilic functional groups . They can react with sulfonyl groups to form sulfonamides . Acid chlorides react with ammonia, 1º amines and 2º amines to form amides .Future Directions

The future directions in the field of amines research include the development of new synthetic methodologies for azo dye derivatives . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-azidoethyl)(methyl)amine hydrochloride involves the reaction of 2-chloro-N-methyl-ethanamine with sodium azide in the presence of a solvent.", "Starting Materials": [ "2-chloro-N-methyl-ethanamine", "Sodium azide", "Solvent" ], "Reaction": [ "Add 2-chloro-N-methyl-ethanamine to a reaction vessel", "Add sodium azide to the reaction vessel", "Add a solvent to the reaction vessel", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Add hydrochloric acid to the concentrated solution to form (2-azidoethyl)(methyl)amine hydrochloride", "Filter the resulting precipitate and wash with a suitable solvent", "Dry the product under reduced pressure" ] } | |

CAS RN |

118508-68-2 |

Product Name |

(2-azidoethyl)(methyl)amine hydrochloride |

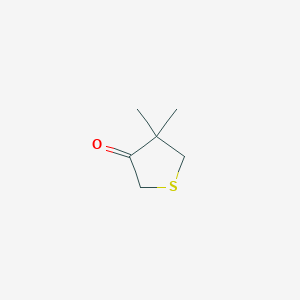

Molecular Formula |

C3H9ClN4 |

Molecular Weight |

136.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.